molecular formula C16H19N5O8 B12123594 2\',3\',5\'-Tri-O-acetylguanosine

2\',3\',5\'-Tri-O-acetylguanosine

Cat. No.: B12123594
M. Wt: 409.35 g/mol
InChI Key: TTZKICPWFKCOKP-UHFFFAOYSA-N
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Description

Significance of Acetylated Nucleosides in Chemical Biology and Material Sciences

Acetylated nucleosides, including 2',3',5'-Tri-O-acetylguanosine, are pivotal in various scientific fields. The addition of acetyl groups to nucleosides, a process known as acetylation, plays a crucial role in organic synthesis. nih.govwikipedia.org This modification can enhance the solubility and stability of nucleosides, making them more suitable for use in the synthesis of oligonucleotides and other derivatives. chemimpex.com Furthermore, acetylation increases the lipophilicity of nucleosides, which can improve their ability to cross cell membranes, a critical factor for therapeutic applications. chemimpex.com

In chemical biology, acetylated nucleosides are indispensable tools for studying the structure and function of nucleic acids like DNA and RNA. chemimpex.com They serve as building blocks for creating modified nucleotides, which are essential for investigating the intricate processes of gene expression and regulation. chemimpex.comnih.gov The strategic use of acetyl groups as protecting groups allows for precise chemical modifications at other positions on the nucleoside, enabling the synthesis of complex and specifically tailored molecules for research purposes. nih.gov

In the field of material sciences, the principles of acetylation are applied to modify the properties of materials. For instance, the acetylation of wood enhances its resistance to moisture and biological degradation. wikipedia.org While not a direct application of 2',3',5'-Tri-O-acetylguanosine, this illustrates the broader importance of acetylation in altering the chemical and physical properties of organic molecules and polymers.

Historical Perspective of Guanosine (B1672433) Derivatization Research

Research into the derivatization of guanosine, a fundamental component of RNA, has a rich history driven by the need to overcome challenges in its chemical manipulation. Guanine (B1146940), the base in guanosine, is a polyfunctional molecule, making regioselective modifications difficult. fiu.edu Early research focused on developing methods to selectively protect certain reactive sites on the guanosine molecule to allow for controlled chemical reactions at other positions.

The development of procedures to acetylate guanosine, yielding compounds like 2',3',5'-Tri-O-acetylguanosine, was a significant advancement. These acetylated derivatives proved to be valuable intermediates in the synthesis of various guanosine analogs. cdnsciencepub.com Over the years, researchers have refined these acetylation techniques and explored the use of different protecting groups to achieve greater control and efficiency in guanosine derivatization. fiu.edu This ongoing research has been instrumental in the synthesis of novel nucleoside analogs with potential applications in medicine and biotechnology. nih.govmdpi.com

Overview of Key Research Areas Pertaining to 2',3',5'-Tri-O-acetylguanosine

2',3',5'-Tri-O-acetylguanosine is a key player in several specialized areas of scientific inquiry. Its primary role is as a versatile building block in organic synthesis and nucleic acid chemistry. cymitquimica.com

Nucleic Acid Research: This compound is extensively used in the synthesis of modified RNA and DNA strands. chemimpex.com These synthetic nucleic acids are crucial for a wide range of research applications, including the study of RNA interference (RNAi), gene expression modulation, and the development of RNA-based therapeutics. chemimpex.com The acetyl groups on the sugar portion of the molecule provide temporary protection during the complex chemical steps of oligonucleotide synthesis.

Antiviral Drug Development: 2',3',5'-Tri-O-acetylguanosine serves as a precursor in the synthesis of various antiviral agents. chemimpex.comnih.gov Many antiviral drugs are nucleoside analogs that interfere with the replication of viral genetic material. The ability to chemically modify 2',3',5'-Tri-O-acetylguanosine allows for the creation of novel compounds that can be tested for their efficacy against a range of viruses.

Biotechnology and Gene Therapy: In the field of biotechnology, this compound is utilized in the development of gene delivery systems. chemimpex.com Its properties facilitate the synthesis of modified oligonucleotides that can be used as components of vectors for delivering genetic material into cells.

The table below summarizes the key properties of 2',3',5'-Tri-O-acetylguanosine:

PropertyValueSource(s)
Synonyms Guanosine 2',3',5'-triacetate, Triacetylguanosine chemimpex.comcymitquimica.comsigmaaldrich.com
CAS Number 6979-94-8 chemimpex.comsigmaaldrich.com
Molecular Formula C₁₆H₁₉N₅O₈ chemimpex.comcymitquimica.com
Molecular Weight 409.35 g/mol chemimpex.comcymitquimica.comsigmaaldrich.com
Appearance White to off-white crystalline powder chemimpex.com
Melting Point 226-231 °C chemimpex.comsigmaaldrich.com
Purity ≥98% (HPLC) chemimpex.com
Storage Temperature 0-8 °C chemimpex.comsigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H19N5O8

Molecular Weight

409.35 g/mol

IUPAC Name

[3,4-diacetyloxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl acetate

InChI

InChI=1S/C16H19N5O8/c1-6(22)26-4-9-11(27-7(2)23)12(28-8(3)24)15(29-9)21-5-18-10-13(21)19-16(17)20-14(10)25/h5,9-12,15H,4H2,1-3H3,(H2,17,20,25)

InChI Key

TTZKICPWFKCOKP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=NC3C2=NC(=N)NC3=O)OC(=O)C)OC(=O)C

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies of 2 ,3 ,5 Tri O Acetylguanosine

Optimized Synthesis of 2',3',5'-Tri-O-acetylguanosine

The synthesis of 2',3',5'-Tri-O-acetylguanosine from guanosine (B1672433) is a well-established process, primarily involving the protection of the hydroxyl groups on the ribose sugar moiety through acylation. This transformation is critical for enhancing the solubility of guanosine in organic solvents and for enabling subsequent regioselective modifications of the guanine (B1146940) base.

Acylation Procedures and Reaction Conditions

The most common method for the peracetylation of guanosine involves the use of acetic anhydride (B1165640) in the presence of a base, typically pyridine (B92270). researchgate.net The reaction proceeds by the nucleophilic attack of the hydroxyl groups of the ribose on the carbonyl carbons of acetic anhydride. Pyridine acts as a catalyst and also neutralizes the acetic acid byproduct formed during the reaction. nih.gov

The general procedure involves dissolving guanosine in a mixture of pyridine and acetic anhydride and stirring the reaction at room temperature or with gentle heating. researchgate.net The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the excess reagents are typically removed by co-evaporation with a solvent like toluene, followed by a standard aqueous work-up. nih.gov This involves partitioning the residue between an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) and aqueous solutions to remove water-soluble impurities. nih.govresearchgate.net The organic layer is then dried and concentrated to yield the crude product, which can be further purified by recrystallization or chromatography.

While effective, this method can sometimes lead to the formation of the N2-acetylated byproduct, N2,2',3',5'-tetra-O-acetylguanosine, particularly with prolonged reaction times or higher temperatures. researchgate.netresearchgate.net

Catalyst Systems and Reaction Yields in Large-Scale Preparations

For large-scale synthesis, efficiency and yield are paramount. While pyridine is a standard catalyst, other systems have been explored to optimize the acylation process. The use of catalysts like 4-dimethylaminopyridine (B28879) (DMAP) can significantly accelerate the reaction, although its use requires careful control to avoid over-acetylation.

In large-scale preparations of related acetylated nucleosides, Lewis acids such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) and BF3·Et2O have been employed as catalysts in glycosylation reactions, which share mechanistic similarities with acylation. mdpi.com These catalysts can activate the acylating agent, leading to faster reaction rates and potentially higher yields. However, their application in the direct large-scale acylation of guanosine requires careful optimization to maintain selectivity for O-acetylation over N-acetylation.

The yields for the synthesis of 2',3',5'-Tri-O-acetylguanosine are generally good, often exceeding 80% on a laboratory scale. researchgate.net However, on a large scale, factors such as reaction homogeneity, temperature control, and efficient removal of byproducts become more critical to maintaining high yields. The development of robust and scalable protocols is an ongoing area of research, with a focus on minimizing side reactions and simplifying purification procedures. caymanchem.com

Regioselective Functionalization of 2',3',5'-Tri-O-acetylguanosine

With the hydroxyl groups of the ribose sugar protected by acetyl groups, 2',3',5'-Tri-O-acetylguanosine becomes an excellent substrate for regioselective modifications at the purine (B94841) base. These modifications are crucial for developing guanosine analogues with tailored biological activities.

Modifications at the Purine Base Moiety

The C8 position of the guanine ring is a key target for functionalization, as modifications at this site can significantly impact the biological properties of the nucleoside.

Halogenation: The direct bromination of 2',3',5'-Tri-O-acetylguanosine at the C8 position can be achieved using bromine in a suitable solvent. This reaction provides 8-bromo-2',3',5'-tri-O-acetylguanosine, a versatile intermediate for further transformations. usbio.netlookchem.com This bromo-derivative can then be used in various cross-coupling reactions to introduce a wide range of substituents at the C8 position.

Trifluoromethylation: The introduction of a trifluoromethyl group at the C8 position of guanosine derivatives has been shown to be a valuable modification. While direct trifluoromethylation of 2',3',5'-Tri-O-acetylguanosine is challenging, radical-mediated approaches on protected guanosine derivatives have been reported. These methods often involve the use of a trifluoromethyl radical source and an initiator.

Methoxylation: Direct C8-methoxylation of guanosine derivatives is not a commonly reported transformation. The introduction of an oxygenated substituent at this position typically requires a multi-step synthesis, often starting from a C8-halogenated precursor.

C8-Substitution Reagent/Method Product Reference
BrominationBromine8-Bromo-2',3',5'-tri-O-acetylguanosine usbio.net, lookchem.com
TrifluoromethylationRadical trifluoromethylation8-Trifluoromethyl-2',3',5'-tri-O-acetylguanosine researchgate.net

The exocyclic N2-amino group of the guanine base is another important site for modification. Protection of this group is often necessary to prevent unwanted side reactions during the functionalization of other parts of the molecule.

N2-Protection: The N2-amino group can be protected with various acyl groups, such as acetyl or isobutyryl. researchgate.netfiu.edupharmaffiliates.com For instance, treatment of 2',3',5'-Tri-O-acetylguanosine with an appropriate acid chloride or anhydride under basic conditions leads to the formation of the corresponding N2-acyl derivative. The choice of the protecting group can influence the reactivity and solubility of the resulting compound. For example, the N2-isobutyryl group is often used to enhance the solubility of guanosine derivatives in organic solvents. caymanchem.combiosynth.comlabseeker.com

Subsequent Functionalization: Once the N2-position is protected, other sites on the purine ring, such as the O6-position, can be selectively functionalized. For example, N2-protected 2',3',5'-Tri-O-acetylguanosine can be reacted with various electrophiles to introduce modifications at the O6-position, which is crucial for the synthesis of many biologically active guanosine analogues. researchgate.net Following the desired modifications, the N2-protecting group can be removed under specific conditions to yield the final functionalized guanosine derivative.

N2-Protecting Group Reagent Product Reference
AcetylAcetic anhydrideN2,2',3',5'-Tetra-O-acetylguanosine nih.gov
IsobutyrylIsobutyryl chlorideN2-Isobutyryl-2',3',5'-tri-O-acetylguanosine fiu.edu
O6-Derivatization and Orthogonal Protection Strategies

The O6 position of the guanine base is a primary site for derivatization to create analogues with significant biological and therapeutic potential. The lactam-lactim tautomerism of the guanine moiety makes the O6 position susceptible to electrophilic attack and subsequent nucleophilic substitution.

A common strategy for O6-derivatization involves activating the O6-carbonyl group. researchgate.netresearchgate.net For instance, treatment of 2',3',5'-tri-O-acetylguanosine with reagents like mesitylenesulfonyl chloride or 2,6-dichlorobenzoyl chloride in pyridine leads to the formation of the corresponding O6-arenesulfonyl and O6-aroyl derivatives, respectively. researchgate.netresearchgate.net These activated intermediates are then susceptible to displacement by various nucleophiles.

Orthogonal protection is a key concept in the multi-step synthesis of complex molecules, allowing for the selective removal of one protecting group without affecting others. bham.ac.ukfiveable.me In the context of guanosine chemistry, this is critical for achieving regioselective modifications. For the synthesis of 2'-O-alkylguanosine derivatives, the guanine residue requires protection. rsc.org A strategy involves using a 2-nitrophenyl or a tert-butyldiphenylsilyl group to protect the O6 position, while the 3' and 5' hydroxyls are protected with a tetraisopropyldisiloxane-1,3-diyl (TIPDS) group. rsc.org This allows for highly selective 2'-O-alkylation.

Another innovative approach involves a "one-pot reaction" for the simultaneous protection of the N2-amino and O6-lactam functions of deoxyguanosine, highlighting efficient synthetic strategies. nih.gov The development of new protection patterns, such as the O6-tert-butyl/N2-tert-butyloxycarbonyl combination for guanosine phosphoramidites, offers advantages for synthesizing 2'-modified guanosine building blocks. nih.gov These strategies are crucial for synthesizing oligonucleotides containing O6-alkylguanine, which are important for studying DNA repair mechanisms. nih.govnih.gov

Transformations Involving the Ribose Sugar Acetyl Groups

The acetyl groups on the 2', 3', and 5' positions of the ribose sugar in 2',3',5'-tri-O-acetylguanosine primarily serve as protecting groups. Their removal, or deacetylation, is a common and essential step in the synthesis of guanosine derivatives to yield the final target molecule with free hydroxyl groups.

Deacetylation is typically achieved under basic conditions. A widely used method is treatment with methanolic ammonia, which effectively removes the acetyl groups to regenerate the hydroxyl functions. researchgate.netresearchgate.net The conditions for deacetylation must be chosen carefully to avoid unintended side reactions, especially if other base-labile protecting groups are present in the molecule.

Regioselective deacetylation, the removal of a specific acetyl group while leaving others intact, is a more challenging transformation but offers a pathway to selectively functionalize the ribose moiety. Enzymatic methods have shown considerable promise in this area. For instance, lipases can catalyze deacetylation with high regioselectivity. nih.gov Studies on other acetylated nucleosides have demonstrated that enzymes like cellulose (B213188) acetate esterase can selectively deacetylate specific positions on the sugar ring, such as the C-3 position followed by the C-2 position. nih.gov While not specifically detailed for 2',3',5'-tri-O-acetylguanosine in the provided context, these enzymatic approaches represent a powerful tool for achieving regioselective transformations of the ribose acetyl groups.

Methodologies for Characterization of Novel Derivatives

The synthesis of novel derivatives of 2',3',5'-tri-O-acetylguanosine necessitates robust analytical methods to confirm their chemical structures and assess their purity. A combination of spectroscopic and chromatographic techniques is indispensable for this purpose.

Spectroscopic Analysis (e.g., Nuclear Magnetic Resonance, Ultraviolet-Visible Spectroscopy, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone technique for the structural elucidation of organic molecules. For derivatives of 2',3',5'-tri-O-acetylguanosine, ¹H NMR provides detailed information about the protons in the molecule, including those on the guanine base and the ribose sugar. researchgate.netchemicalbook.com For example, the chemical shifts of the anomeric proton (H1') and the protons of the acetyl groups can confirm the integrity of the nucleoside structure. chemicalbook.com The disappearance of the NH₂ proton signal upon D₂O exchange can confirm its presence. researchgate.net Two-dimensional NMR techniques, such as COSY, are used to establish connectivity between protons, which was instrumental in confirming the structure of a ribose-modified nucleoside where a protecting group migrated. acs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the purine ring in guanosine. Guanosine and its derivatives typically exhibit a characteristic absorption maximum around 252-260 nm. researchgate.netsciexplor.comwikipedia.org The introduction of substituents on the guanine base can lead to shifts in the absorption maximum. For example, the O6-aroyl derivative of 2',3',5'-tri-O-acetylguanosine shows a maximum at 305 nm. researchgate.net These spectral changes provide evidence for successful derivatization.

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight of a compound and for obtaining structural information through fragmentation analysis. nih.govresearchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a novel derivative. acs.orgacs.org Tandem mass spectrometry (MS/MS) is employed to fragment the parent ion, and the resulting fragmentation pattern can help to identify the sites of modification. nih.govacs.org This is particularly useful in confirming the structure of modified nucleosides and oligonucleotides. nih.govacs.org

Chromatographic Purification and Analytical Techniques (e.g., High-Performance Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC): HPLC is an essential technique for both the purification and analytical assessment of nucleoside derivatives. Reversed-phase HPLC, often using a C18 column, is commonly employed to separate the desired product from starting materials and by-products. nih.govprotocols.io The purity of the final compounds is routinely checked by analytical HPLC, with purity levels often required to be greater than 95%. acs.org

Applications in Oligonucleotide and Modified Nucleic Acid Synthesis

Role as a Precursor in Oligonucleotide Chain Elongation

In the stepwise construction of an oligonucleotide, each nucleotide added must have its reactive groups, other than the one involved in the coupling reaction, masked. The acetyl groups in 2',3',5'-Tri-O-acetylguanosine protect the 2', 3', and 5' hydroxyls of the guanosine (B1672433) ribose moiety. This protection is crucial for preventing the ribose from participating in undesired reactions during the synthesis of the growing oligonucleotide chain. manufacturingchemist.combham.ac.uk While modern solid-phase synthesis often employs more sophisticated protecting groups, the fundamental principle of using protected nucleosides like acetylated guanosine remains central to the process. encyclopedia.pubatdbio.com The acetyl groups can be selectively removed to allow for the subsequent phosphoramidite (B1245037) chemistry required for chain elongation. manufacturingchemist.com

The process of oligonucleotide synthesis, whether for DNA or RNA, involves a cyclical series of chemical reactions. manufacturingchemist.com These cycles typically include deprotection, coupling, capping, and oxidation steps. encyclopedia.pub The use of a protected nucleoside like 2',3',5'-Tri-O-acetylguanosine as a precursor allows for its conversion into a phosphoramidite building block, which is then incorporated into the growing oligonucleotide chain. encyclopedia.pubresearchgate.net

Development of Protected Nucleoside Building Blocks for Solid-Phase Synthesis

Solid-phase synthesis is the cornerstone of modern oligonucleotide production, enabling the automated and efficient assembly of DNA and RNA strands. atdbio.com The success of this technique hinges on the availability of suitably protected nucleoside phosphoramidites.

The phosphoramidite method is the most widely used approach for the chemical synthesis of RNA. encyclopedia.pubresearchgate.net This method relies on the sequential addition of 3'-phosphoramidite-5'-O-protected ribonucleoside monomers to a growing chain attached to a solid support. encyclopedia.pubhorizondiscovery.com The 2'-hydroxyl group of the ribose is particularly reactive and requires a robust protecting group to prevent strand cleavage and other side reactions during synthesis. atdbio.comacs.org

While more advanced protecting groups like tert-butyldimethylsilyl (TBDMS), triisopropylsilyloxymethyl (TOM), and 2'-acetoxyethyl orthoester (2'-ACE) are now common, the underlying principle of using protected nucleosides is the same. horizondiscovery.comatdbio.comhorizondiscovery.com 2',3',5'-Tri-O-acetylguanosine can be a precursor for creating these more complex, protected phosphoramidite building blocks. For example, the acetyl groups can be selectively removed and replaced with other protecting groups as part of the synthesis of the final phosphoramidite monomer. nih.gov The 2'-ACE chemistry, for instance, utilizes acetyl groups as part of a more complex orthoester protecting group, highlighting the continued relevance of acetylation in RNA synthesis. horizondiscovery.comhorizondiscovery.com

Protecting Group StrategyKey FeaturesRelevance of Acetyl Groups
2'-TBDMSWidely used, but can be sterically bulky, leading to longer coupling times. atdbio.comPrecursor for synthesizing the TBDMS-protected guanosine phosphoramidite.
2'-TOMReduces steric hindrance compared to TBDMS, allowing for faster coupling. atdbio.comCan be synthesized from acetylated guanosine intermediates.
2'-ACEAcid-labile orthoester group that allows for rapid deprotection under mild conditions. horizondiscovery.comhorizondiscovery.comDirectly incorporates acetyl groups within the orthoester structure. horizondiscovery.com
2'-O-ThionocarbamateAllows for a single-step deprotection of the final oligonucleotide. researchgate.netCan be used in conjunction with standard base-protecting groups, some of which are acyl-based. researchgate.net

Orthogonal protecting groups are essential for the synthesis of complex molecules like modified oligonucleotides. jocpr.comorganic-chemistry.org These are groups that can be removed under specific conditions without affecting other protecting groups present in the molecule. jocpr.com This allows for the selective deprotection and modification of specific sites within the oligonucleotide.

The acetyl groups of 2',3',5'-Tri-O-acetylguanosine can be part of an orthogonal protection scheme. nih.gov For example, acetyl groups are typically removed under basic conditions. nih.gov This is in contrast to other protecting groups like the dimethoxytrityl (DMTr) group used for 5'-hydroxyl protection, which is acid-labile, or silyl (B83357) ethers, which are fluoride-labile. atdbio.comumich.edu This difference in chemical stability allows for the selective removal of one type of protecting group while others remain intact, enabling precise control over the synthetic process. bham.ac.ukjocpr.com The development of strategies using 2'/3'-O-acetyl orthogonal protecting groups has facilitated the synthesis of partially acetylated oligoribonucleotides. nih.gov

Synthesis of Specifically Modified RNA Oligonucleotides

The ability to introduce specific modifications into RNA is crucial for studying its structure and function, as well as for developing RNA-based therapeutics. encyclopedia.pubnih.govresearchgate.net 2',3',5'-Tri-O-acetylguanosine and its derivatives serve as valuable precursors in the synthesis of such modified oligonucleotides.

The synthesis of RNA oligonucleotides containing 2'/3'-O-acetylated residues has been achieved using orthogonal protecting group strategies. nih.gov These acetylated oligonucleotides can serve as synthetic standards and are useful for investigating the effects of such modifications on RNA duplex stability. nih.gov For instance, studies have shown that the presence of a 2'-O-acetyl group can lead to a decrease in the melting temperature (Tm) of an RNA duplex, indicating a destabilizing effect. nih.gov

Impact on Oligonucleotide Synthesis Efficiency and Product Purity

The efficiency of oligonucleotide synthesis and the purity of the final product are critically influenced by the choice of protecting groups on the nucleoside building blocks. thieme-connect.com In the context of guanosine, the use of acetyl groups, such as in 2',3',5'-Tri-O-acetylguanosine derivatives, plays a significant role in optimizing these parameters. Protecting groups are essential chemical modifications that prevent unwanted side reactions at reactive sites on the nucleobase and the sugar moiety during the stepwise assembly of the oligonucleotide chain. springernature.comharvard.edu

Research and commercial data on acetyl-protected guanosine phosphoramidites demonstrate their effectiveness. Commercially available N-acetyl-guanosine CE phosphoramidites, for example, are typically synthesis-tested to achieve a minimum coupling efficiency of 97%. glenresearch.com This high efficiency is crucial for producing a high yield of the desired full-length product and minimizing the formation of failure sequences (n-1, n-2, etc.), which simplifies subsequent purification.

A key advantage of the acetyl group is its relatively small size compared to other protecting groups like the bulky diphenylcarbamoyl (DPC) group. tandfonline.com This reduced steric hindrance at the reaction site can lead to significantly improved coupling efficiencies. A study on the synthesis of threose nucleic acid (TNA) oligonucleotides directly compared a guanosine phosphoramidite protected with a less bulky acetyl group to one protected with a DPC group. The results, as detailed in the table below, showed a marked increase in coupling efficiency for the acetyl-protected monomer. tandfonline.comtandfonline.com

Guanosine Phosphoramidite Protecting GroupRelative Coupling EfficiencyCrude Oligonucleotide Yield
DPC-protected tG amiditeReferenceLower
Acetyl-protected tG amidite (no DPC)~25% higherHigher

This ~25% higher coupling efficiency observed with the acetyl-protected amidite directly translates to a higher yield of the final TNA oligonucleotide and a purer crude product. tandfonline.com The principle that less bulky protecting groups enhance coupling efficiency is a critical consideration in designing efficient synthesis strategies. tandfonline.comtandfonline.com

Product purity is not only a function of coupling efficiency but also of the effectiveness of the capping step and the final deprotection process. The capping step, which typically uses acetic anhydride (B1165640), acetylates any unreacted 5'-hydroxyl groups to prevent them from participating in subsequent coupling cycles, thus preventing the formation of deletion mutations. harvard.edu Furthermore, the choice of protecting groups on the nucleobase itself, such as the N-acetyl group on guanine (B1146940), must be compatible with the final deprotection conditions to ensure their complete removal without degrading the oligonucleotide product. biosearchtech.com Incomplete removal of protecting groups or side reactions during deprotection can lead to impurities that are difficult to separate from the target oligonucleotide. biosearchtech.combiosyn.com High-purity oligonucleotides, often exceeding 95-98%, are typically achieved through post-synthesis purification techniques like High-Performance Liquid Chromatography (HPLC). biosyn.comyoutube.com

Supramolecular Assembly and Hydrogel Research

Self-Assembly of Guanosine (B1672433) and its Acetylated Derivatives into G-Quartets

Guanosine and its derivatives are known for their ability to form G-quartets, which are square planar structures composed of four guanine (B1146940) bases associated through Hoogsteen hydrogen bonding. wikipedia.org These G-quartets can then stack on top of one another to form G-quadruplexes or G-wires. wikipedia.orgacs.org The presence of a central cation, typically potassium, is crucial for stabilizing these structures. wikipedia.org

The acetylation of the ribose sugar in guanosine to form 2',3',5'-Tri-O-acetylguanosine modifies its self-assembly properties. While TAcG itself is a non-gelator, its incorporation into guanosine-based systems has been shown to significantly influence the resulting supramolecular structures. nih.govnih.gov The acetyl groups increase the hydrophobicity of the molecule, which in turn affects the driving forces for self-assembly and can lead to more stable and tunable materials. nih.govnih.gov Lipophilic guanosine derivatives, in general, have been observed to form distinct supramolecular assemblies, including both G-quartet-based structures and ribbon-like architectures, depending on environmental factors such as the presence of specific cations and anions. nih.gov

Formation and Structural Characterization of Guanosine-Based Supramolecular Hydrogels

Supramolecular hydrogels are three-dimensional networks of self-assembled molecules that can entrap large amounts of water. acs.org Guanosine-based hydrogels are formed through the hierarchical assembly of G-quartets into fibrillar structures that entangle to form the gel network. acs.org

The co-gelation of guanosine (G) and 2',3',5'-Tri-O-acetylguanosine (TAcG) in the presence of potassium chloride has been demonstrated to form stable hydrogels with tunable properties. nih.govnih.gov Although TAcG does not form a gel on its own, its mixture with guanosine leads to the formation of robust hydrogels. nih.gov The mechanism involves the incorporation of both G and TAcG into the G-quartet structures that form the basis of the hydrogel fibers. researchgate.netnih.gov

The addition of the more hydrophobic TAcG is thought to reduce the driving force towards crystallization, which can be a limiting factor in the stability of pure guanosine hydrogels. nih.govnih.gov This results in hydrogels with improved lifetime stability and tunable thermomechanical properties. nih.govnih.gov The stiffness and thermal stability of the resulting co-gel can be controlled by varying the ratio of G to TAcG. nih.gov

Table 1: Properties of Guanosine (G) and 2',3',5'-Tri-O-acetylguanosine (TAcG) Co-gels
PropertyObservationReference
Gel FormationCo-gels form in aqueous potassium chloride solution. nih.gov
Role of TAcGTAcG is a non-gelator but enhances gel stability when mixed with G. nih.govnih.gov
StabilityIncreased hydrophobicity from TAcG reduces crystallization and improves lifetime stability. nih.govnih.gov
TunabilityGel stiffness and thermal stability can be controlled by the G:TAcG ratio. nih.gov

A combination of scattering techniques has been instrumental in characterizing the structure of these co-gels at different length scales.

Small-angle neutron scattering (SANS) and small-angle X-ray scattering (SAXS) have provided complementary information on the structure of the individual columnar stacks within the G/TAcG hydrogels. researchgate.netnih.gov These techniques are powerful for probing structures on the nanometer to micrometer scale. nih.govbris.ac.uk

SANS studies on G/TAcG co-gels have revealed changes in the fiber structure with varying TAcG content, showing an increase in fiber width and a decrease in fiber length. nih.gov For a binary hydrogel derived from a mixture of guanosine and 2',3',5'-tri-O-acetylguanosine, the gel fibers were found to have a radius of approximately 1.47 nm and a length of 32 nm. acs.org SAXS and SANS data collectively suggest that the average dimension of guanosine gel fibers is in the nanometer range and is dependent on the constituent guanosine units. acs.org

Dynamic light scattering (DLS) and static light scattering (SLS) have been employed to investigate the gelation mechanism of 50/50 w/w mixtures of G and TAcG. researchgate.netnih.gov DLS measures the diffusion of particles in solution to determine their hydrodynamic radius, while SLS provides information on the molecular weight and size of aggregates. harvard.edu

Studies on G/TAcG mixtures showed a significant increase in the apparent molecular weight and hydrodynamic volume at low concentrations (below 0.3 wt %), indicating the self-association of G/TAcG quartets into columnar assemblies. researchgate.netnih.govresearchgate.net DLS results revealed the presence of two distinct particle populations: a fast mode attributed to fibrillar agglomerates of G/TAcG columnar quartet assemblies and a slow mode corresponding to larger microgel domains. researchgate.netnih.gov As the concentration increases, the volume fraction of these microgel domains grows, eventually leading to the formation of a macroscopic gel. researchgate.netnih.gov

Table 2: Structural Data from Scattering Techniques for G/TAcG Hydrogels
TechniqueFindingReference
SANS/SAXSProvide complementary information on the structure of individual columnar stacks. researchgate.netnih.gov
SANSShows increased fiber width and decreased fiber length with higher TAcG content. nih.gov
SLSIndicates self-association into columnar assemblies at low concentrations. researchgate.netnih.govresearchgate.net
DLSIdentifies fibrillar agglomerates and microgel domains. researchgate.netnih.gov

The conformation of the glycosidic bond, which connects the guanine base to the ribose sugar, can be either syn or anti. researchgate.net This conformational preference plays a critical role in the self-assembly of guanosine derivatives and the resulting structure of the G-quadruplexes. nih.gov In parallel G-quadruplexes, all guanine residues typically adopt an anti conformation. nih.gov In contrast, anti-parallel G-quadruplexes feature a mix of syn and anti conformations. nih.gov

The introduction of bulky substituents, such as the acetyl groups in TAcG, can influence the preferred glycosidic conformation. While detailed studies specifically on the syn/anti conformation within G/TAcG co-gels are limited, it is known that modifications to the guanosine structure can induce conformational transitions and even lead to the formation of new topologies. nih.gov For instance, N2-modified guanosine derivatives have been shown to self-assemble into octamers composed of two stacking all-syn G-quartets. figshare.com The properties of guanosine-based hydrogels are highly dependent on the supramolecular assembly, which can be altered by changing the stabilizing cation, a factor that is also linked to conformational changes. acs.org

Strategies for Controlling Gelation Properties and Assembly Dynamics

The control over the gelation properties and the dynamics of supramolecular assembly is crucial for tailoring hydrogels for specific applications. Several strategies have been developed to achieve this, primarily centered around the modification of the guanosine molecule and the formation of multi-component systems. nih.govnih.gov

One key strategy involves the modification of the sugar moiety of guanosine. nih.gov By introducing acetyl groups to form 2',3',5'-Tri-O-acetylguanosine, a more hydrophobic derivative is created. acs.org This alteration influences the solubility and the driving force for crystallization, which in turn affects the stability and mechanical properties of the resulting hydrogel. acs.org

The formation of binary or multi-component hydrogels is another effective approach. nih.govnih.govacs.org Mixing a known gelator, such as guanosine, with a non-gelator or a modified guanosine derivative like 2',3',5'-Tri-O-acetylguanosine can lead to hydrogels with enhanced stability and tunable properties. acs.orgacs.org This is because the presence of a second component can hinder the crystallization of the primary gelator, leading to a more stable gel matrix. nih.govnih.govacs.org The ratio of the components can be varied to fine-tune the mechanical and thermal characteristics of the hydrogel. acs.org

The choice of cation is also a critical factor in controlling gelation. nih.gov Guanosine-based hydrogels are typically formed through the self-assembly of G-quartets, which are planar structures of four guanosine molecules held together by Hoogsteen hydrogen bonds. nih.govacs.org These G-quartets are stabilized by the coordination of a central cation, with potassium (K+) ions often being the most effective. nih.govacs.org The concentration and type of cation can significantly impact the stability and properties of the hydrogel network. nih.govpnas.org For instance, studies have shown that K+-stabilized hydrogels are generally stronger than those stabilized by other cations like Na+, Li+, Rb+, or Cs+. acs.org

Furthermore, the use of additives or "molecular chaperones" can modulate the gelation process. nih.gov For example, the dye Thioflavin T (ThT) has been shown to expedite gelation and increase the hardness of certain guanosine-borate hydrogels by stabilizing the G-quartet structure. nih.gov This demonstrates that external molecules can be used to influence the self-assembly process and the final properties of the hydrogel.

Research on Novel Guanosine-Based Hydrogelators Incorporating 2',3',5'-Tri-O-acetylguanosine Derivatives (e.g., 8-methoxy-2',3',5'-tri-O-acetylguanosine)

Research has extended to creating novel hydrogelators by further modifying 2',3',5'-Tri-O-acetylguanosine. A notable example is 8-methoxy-2',3',5'-tri-O-acetylguanosine. The introduction of a methoxy (B1213986) group at the 8-position of the guanine base alters the electronic and steric properties of the molecule, influencing its self-assembly behavior.

Studies have shown that multivalent, polymeric derivatives of 8-methoxyguanosine (B1660016) can significantly enhance the mechanical properties of hydrogels formed from 8-methoxy-2',3',5'-tri-O-acetylguanosine. acs.org These polymeric additives can act as supramolecular crosslinking units, leading to a substantial increase in the storage modulus (G') of the gel. acs.org This highlights a strategy where a non-gelling polymeric derivative can be used to reinforce a low molecular weight hydrogelator system. acs.org

The development of such novel derivatives is driven by the need for hydrogels with improved stability, mechanical strength, and specific functionalities. By systematically modifying the guanosine scaffold, researchers aim to create a diverse library of hydrogelators with a wide range of properties.

Investigation of Supramolecular Network Stability and Formation Dynamics

The stability and formation dynamics of supramolecular networks are fundamental aspects that determine the utility of hydrogels. Research in this area employs a variety of characterization techniques to understand the structure and behavior of these materials.

The stability of guanosine-based hydrogels is often limited by the tendency of the gelator molecules to crystallize and precipitate out of the solution, leading to a shortened lifespan. nih.gov The incorporation of 2',3',5'-Tri-O-acetylguanosine into a guanosine hydrogel has been shown to enhance long-term stability. acs.org The hydrophobic nature of the acetylated derivative reduces the driving force for crystallization, leading to a more persistent gel network. acs.org This is accompanied by changes in the fiber morphology, with an observed decrease in fiber length and an increase in fiber width. acs.org

The formation of these hydrogels is a hierarchical process that begins with the self-assembly of G-quartets. acs.org These quartets then stack upon one another to form G-wires or columnar assemblies. acs.orgcsuohio.edu The physical cross-linking, branching, and lateral aggregation of these G-wires ultimately lead to the formation of a three-dimensional network that entraps water, resulting in a hydrogel. acs.org

The dynamics of this process can be investigated using techniques such as static and dynamic light scattering (SLS and DLS), small-angle neutron and X-ray scattering (SANS and SAXS), and viscometry. csuohio.edu These methods provide information on the size and shape of the self-assembled structures, from individual columnar stacks to larger fibrillar aggregates and microgel domains. csuohio.edu Studies on mixed systems of guanosine and 2',3',5'-Tri-O-acetylguanosine have revealed the coexistence of sol and microgel phases below the macroscopic gel point, with a progressive increase in the volume fraction of microgel domains leading to gelation. csuohio.edu

The stability of the supramolecular network is also highly dependent on the presence of stabilizing cations. nih.gov The removal of these cations, for instance by a cryptand, can lead to the disassembly of the G-quartets and a gel-to-sol transition, demonstrating the dynamic and reversible nature of these systems. nih.govacs.org

Below is a table summarizing the effects of different strategies on the properties of guanosine-based hydrogels.

StrategyComponent(s)Effect on Hydrogel Properties
Sugar Modification 2',3',5'-Tri-O-acetylguanosineIncreased hydrophobicity, reduced crystallization, enhanced stability. acs.org
Binary Gel System Guanosine and 2',3',5'-Tri-O-acetylguanosineImproved lifetime and stability, tunable thermomechanical properties. acs.orgacs.org
Cation Variation K+, Na+, Li+, etc.K+ ions generally form stronger, more stable hydrogels. acs.org
Molecular Chaperones Thioflavin T (ThT)Expedited gelation and increased hardness in certain systems. nih.gov
Base Modification & Polymeric Additives 8-methoxy-2',3',5'-tri-O-acetylguanosine and polymeric 8-methoxyguanosine derivativesSignificant enhancement of mechanical properties (storage modulus). acs.org

Oxidative Chemistry and Mechanistic Studies of Guanine Damage

Reactions of 2',3',5'-Tri-O-acetylguanosine with Specific Oxidizing Agents

The guanine (B1146940) moiety of 2',3',5'-Tri-O-acetylguanosine is susceptible to attack by a variety of oxidizing agents, leading to a cascade of chemical transformations. These reactions are of significant interest as they mimic the damage that occurs to guanine bases within DNA under conditions of oxidative stress.

Peroxynitrite-Induced Oxidation Pathways and Products

Peroxynitrite (ONOO⁻) is a potent biological oxidant and nitrating agent formed from the reaction of nitric oxide and superoxide (B77818). Its reaction with 2',3',5'-Tri-O-acetylguanosine is complex, yielding a variety of products through different pathways. The reaction mechanism is thought to involve the formation of a guanine radical. nih.govacs.org

One of the major products identified is 1-(2,3,5-tri-O-acetyl-β-D-erythro-pentofuranosyl)-5-guanidino-4-nitroimidazole. nih.govacs.org This novel nitroimidazole compound is notably stable in aqueous solutions across a wide pH range and is formed in significant yields, suggesting its potential as a biomarker for peroxynitrite-induced DNA damage. nih.govacs.org

Other observed products from the reaction of peroxynitrite with 2',3',5'-Tri-O-acetylguanosine include:

2',3',5'-tri-O-acetyl-8-nitroguanosine (2',3',5'-tri-O-acetyl-8-NO₂Guo). nih.govacs.org

2-amino-5-[(2,3,5-tri-O-acetyl-β-D-erythro-pentofuranosyl)amino]-4H-imidazol-4-one (2',3',5'-tri-O-acetyl-Iz), an imidazolone (B8795221) derivative. nih.govacs.org

Furthermore, when the substrate is 2',3',5'-tri-O-acetyl-7,8-dihydro-8-oxoguanosine, a primary oxidation product of guanosine (B1672433), its reaction with peroxynitrite yields another unique nitration product: N-nitro-N'-[1-(2,3,5-tri-O-acetyl-β-d-erythro-pentofuranosyl)-2,4-dioxoimidazolidin-5-ylidene]guanidine. acs.orgnih.gov The formation of this compound is proposed to proceed through a quinonoid diimine intermediate. acs.orgnih.gov

The relative concentrations of reactants can influence the product distribution. nih.gov At high fluxes of peroxynitrite, different sets of products may predominate compared to low fluxes. nih.gov

Reactions with Reactive Oxygen Species (e.g., Hydroxyl Radicals, Peroxyl Radicals, Superoxide Radicals)

Reactive oxygen species (ROS) are a group of highly reactive molecules containing oxygen, which are generated during normal metabolic processes and in response to environmental stressors. Their reactions with guanine are a primary source of oxidative DNA damage.

Hydroxyl Radicals (•OH): While direct studies on the reaction of hydroxyl radicals with 2',3',5'-Tri-O-acetylguanosine are not detailed in the provided results, the general reactivity of •OH with guanine is well-established, leading to the formation of 8-oxo-7,8-dihydroguanine (8-oxoG) as a major product.

Peroxyl Radicals (ROO•): The oxidation of the 8-oxoG derivative, 2',3',5'-tri-O-acetyl-7,8-dihydroguanosine, by peroxyl radicals has been investigated. nih.gov These studies show that more reactive oxyl radicals (RO•) can be formed from peroxyl radicals, which then directly oxidize the 8-oxoG base. nih.gov The primary products formed are dehydroguanidinohydantoin (Gh(ox)) derivatives. nih.gov

Superoxide Radicals (O₂•⁻): Superoxide is a primary ROS that can lead to the formation of other more reactive species. nih.gov While its direct reactivity with guanine is relatively low, it plays a crucial role in the formation of peroxynitrite. The reaction of superoxide with tyrosyl radicals in proteins has been shown to be rapid, forming hydroperoxides. nih.gov

Characterization and Identification of Novel Oxidation Products Derived from 2',3',5'-Tri-O-acetylguanosine

The oxidation of 2',3',5'-Tri-O-acetylguanosine gives rise to a diverse array of structurally modified nucleosides. The identification and characterization of these products are essential for understanding the chemical basis of oxidative DNA damage and its biological consequences.

Formation of Nitroimidazole Compounds

As previously mentioned, the reaction of peroxynitrite with 2',3',5'-Tri-O-acetylguanosine leads to the formation of a stable nitroimidazole derivative, 1-(2,3,5-tri-O-acetyl-β-D-erythro-pentofuranosyl)-5-guanidino-4-nitroimidazole. nih.govacs.org This product, along with 2',3',5'-tri-O-acetyl-8-nitroguanosine, is formed through a mechanism involving a guanine radical intermediate. nih.govacs.org The characterization of these compounds has been achieved using techniques such as UV/vis spectroscopy and electrospray ionization mass spectrometry (ESI-MS). nih.gov

Generation of Imidazolone (Iz) Derivatives

Imidazolone (Iz) derivatives are a class of oxidation products formed from guanine. The reaction of peroxynitrite with 2',3',5'-Tri-O-acetylguanosine yields 2-amino-5-[(2,3,5-tri-O-acetyl-β-D-erythro-pentofuranosyl)amino]-4H-imidazol-4-one (2',3',5'-tri-O-acetyl-Iz). nih.govacs.org The formation of imidazolone from guanine oxidation has also been the subject of computational investigations. acs.org

Spiroiminodihydantoin (Sp) and Guanidinohydantoin (B12948520) (Gh) Formation

Spiroiminodihydantoin (Sp) and guanidinohydantoin (Gh) are significant secondary oxidation products of guanine. nih.govnih.gov Their formation from 8-oxoguanine has been extensively studied. nih.gov The conversion of Sp to Gh is known to be accelerated under acidic conditions. nih.govnih.gov The mechanism is believed to involve proton-assisted hydration of a carbonyl group, leading to ring opening and subsequent decarboxylation to form Gh. nih.govnih.gov

In the context of 2',3',5'-Tri-O-acetylguanosine derivatives, the oxidation of 2',3',5'-tri-O-acetyl-7,8-dihydro-8-oxoguanosine by peroxyl radicals leads to dehydroguanidinohydantoin (Gh(ox)) derivatives. nih.gov

The following table summarizes the key oxidation products of 2',3',5'-Tri-O-acetylguanosine and its derivatives discussed in this article.

Oxidizing AgentSubstrateMajor Oxidation Products
Peroxynitrite2',3',5'-Tri-O-acetylguanosine1-(2,3,5-tri-O-acetyl-β-D-erythro-pentofuranosyl)-5-guanidino-4-nitroimidazole nih.govacs.org
2',3',5'-tri-O-acetyl-8-nitroguanosine nih.govacs.org
2-amino-5-[(2,3,5-tri-O-acetyl-β-D-erythro-pentofuranosyl)amino]-4H-imidazol-4-one nih.govacs.org
Peroxynitrite2',3',5'-tri-O-acetyl-7,8-dihydro-8-oxoguanosineN-nitro-N'-[1-(2,3,5-tri-O-acetyl-β-d-erythro-pentofuranosyl)-2,4-dioxoimidazolidin-5-ylidene]guanidine acs.orgnih.gov
Peroxyl Radicals2',3',5'-tri-O-acetyl-7,8-dihydro-8-oxoguanosineDehydroguanidinohydantoin (Gh(ox)) derivatives nih.gov

Elucidation of Reaction Mechanisms and Identification of Radical Intermediates in Guanine Oxidation

Guanine, due to its low one-electron reduction potential compared to other DNA bases, is the most susceptible to oxidative damage. wikipedia.orgnih.govnih.gov The process of guanine oxidation is a complex cascade of reactions initiated by various reactive oxygen species (ROS) and other oxidants. The elucidation of these reaction pathways and the identification of the transient radical intermediates are critical for understanding the molecular basis of DNA damage. acs.orgnih.gov

The primary event in guanine oxidation is a one-electron abstraction, which generates a highly reactive guanine radical cation (G•+) as the principal intermediate. nih.govnih.gov The subsequent fate of this radical cation is heavily influenced by its immediate environment, including the DNA sequence context and whether it is in single-stranded or double-stranded DNA. nih.govacs.org In a double-stranded helix, the base pairing of guanine with cytosine hinders the deprotonation of G•+. acs.org Consequently, the radical cation is more likely to react with a water molecule, a pathway that leads to the formation of 8-oxo-7,8-dihydroguanine (8-oxoG), one of the most common and extensively studied oxidative DNA lesions. acs.orgnih.gov

Alternatively, G•+ can undergo deprotonation from its exocyclic amino group to form a neutral guanyl radical (G(-H)•). acs.orgresearchgate.net This species is a key intermediate in pathways that lead to other significant oxidation products. For instance, the neutral radical can react with molecular oxygen, leading to the formation of 2,5-diamino-4H-imidazol-4-one (Iz) and its hydrolysis product, 2,2,4-triamino-5(2H)-oxazolone (Oz). nih.govetsu.edu

Time-resolved spectroscopy has been instrumental in capturing and characterizing these fleeting intermediates. At cryogenic temperatures, transient species can be stabilized long enough for spectroscopic detection. nih.gov This technique has allowed for the direct observation of a radical ion-pair intermediate (G+•⋯Cl−) in chlorine radical-initiated guanine oxidation, providing direct evidence for an intricate addition/charge separation mechanism rather than a simple direct one-electron oxidation. nih.gov

Different oxidizing agents produce distinct patterns of damage. The hydroxyl radical (•OH), often generated by ionizing radiation, tends to react with less site specificity. nih.govnih.gov In contrast, species like the carbonate radical anion (CO3•−), which can arise from endogenous oxidative stress, exhibit greater selectivity and can oxidize guanine to form unique products like diastereomeric spiroiminodihydantoin (Sp) lesions. nih.govnih.gov Other oxidants, such as those generated during photosensitization reactions, can also lead to specific product profiles. nih.gov

Table 1: Reactive Species and Major Guanine Oxidation Products

Reactive SpeciesKey Intermediate(s)Major Final Product(s)Reference
Hydroxyl Radical (•OH)Guanine Radical Cation (G•+), 8-OH-G•8-oxo-7,8-dihydroguanine (8-oxoG), 5-carboxamido-5-formamido-2-iminohydantoin (2Ih) nih.gov
Carbonate Radical Anion (CO3•−)Guanine Radical Cation (G•+)Spiroiminodihydantoin (Sp), 8-oxoG nih.gov
Singlet Oxygen (1O2)Endoperoxide8-oxo-7,8-dihydroguanine (8-oxoG) researchgate.net
One-electron Oxidants (e.g., Riboflavin photo-oxidation)Guanine Radical Cation (G•+), Neutral Guanine Radical (G•)8-oxoG, 2,2-diamino-4-[(2-deoxy-β-D-erythropentofuranosyl)amino]- 5(2H)-oxazolone (Z) acs.orgnih.gov
Ozone (O3)Guanine-cation trapped by water5-carboxamido-5-formamido-2-iminohydantoin (2Ih), Spiroiminodihydantoin (Sp) researchgate.net

2',3',5'-Tri-O-acetylguanosine as a Model System for Studying Guanine Oxidation Processes in Nucleic Acids

To simplify the study of the complex oxidation chemistry of guanine, researchers often employ model systems that isolate the reactivity of the guanine base from the rest of the nucleic acid structure. nih.gov 2',3',5'-Tri-O-acetylguanosine is a valuable model compound for this purpose. researchgate.netmdpi.com In this molecule, the hydroxyl groups of the ribose sugar at the 2', 3', and 5' positions are protected by acetyl groups.

This acetylation serves two primary functions. First, it renders the nucleoside more soluble in a wider range of organic solvents, facilitating experimental procedures like product isolation and purification that are more challenging in the aqueous systems required for DNA. Second, and more importantly, the acetyl groups prevent the sugar moiety from participating in or interfering with the oxidation reactions. This ensures that the observed chemical changes are localized exclusively to the guanine base, allowing for a clearer investigation of its intrinsic reactivity. researchgate.net

By using 2',3',5'-Tri-O-acetylguanosine and similar acetylated derivatives, scientists can perform detailed mechanistic studies of radical-initiated oxidation. These models have been crucial in identifying novel oxidation products, such as the oxazolone (B7731731) derivative formed from the radical oxidation of 3′,5′-di-O-acetyl-2′-deoxyguanosine. mdpi.com Such studies help to build a fundamental understanding of the reaction pathways, which can then be extrapolated to the more complex environment of cellular DNA. The controlled conditions possible with this model system allow for the precise characterization of reaction products and intermediates, which is essential for building a complete picture of guanine damage.

Table 2: Comparison of Guanosine and 2',3',5'-Tri-O-acetylguanosine as Model Systems

PropertyGuanosine2',3',5'-Tri-O-acetylguanosineReference
SolubilityRelatively insoluble in water, and insoluble in most organic solvents.Improved solubility in organic solvents. wikipedia.org
Reactivity of Ribose MoietyHydroxyl groups on the ribose can potentially react or interfere with oxidation studies.Hydroxyl groups are protected by acetyl groups, isolating reactivity to the guanine base. researchgate.net
System ComplexityStudies in aqueous solution can be complex, mimicking a biological environment.Allows for simplified, controlled studies in non-aqueous media, focusing on fundamental reaction mechanisms. nih.gov

Computational Investigations and Theoretical Frameworks

Computational chemistry provides powerful tools to investigate the behavior of molecules at an atomic level. For complex biomolecules like 2',3',5'-Tri-O-acetylguanosine, theoretical frameworks such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations offer insights into reactivity, stability, and intermolecular interactions that are often difficult to probe experimentally. These computational approaches allow for the detailed exploration of reaction mechanisms, the effects of oxidative stress, and the conformational preferences that govern the molecule's function and interactions.

Future Research Directions and Unexplored Avenues

Advancements in Stereoselective Synthetic Methodologies for Complex 2',3',5'-Tri-O-acetylguanosine Derivatives

The synthesis of guanosine (B1672433) analogs is often hampered by challenges in achieving regioselectivity, particularly in differentiating between the N9 and N7 positions of the purine (B94841) ring. nih.gov Future research is increasingly directed towards the development of more sophisticated and efficient stereoselective synthetic methodologies. A key objective is to devise strategies that offer precise control over the stereochemistry at the anomeric center, which is crucial for the biological and material properties of the resulting nucleoside derivatives. researchgate.net

One promising avenue is the use of bulky protecting groups at the O6 position of the guanine (B1146940) base, such as the diphenylcarbamoyl (DPC) group, to preferentially yield the desired N9 isomer during glycosylation. nih.gov However, the introduction of such groups can be challenging due to the low solubility of the protected guanine. nih.gov Therefore, exploring alternative strategies, like the use of commercially available precursors such as 2-amino-6-chloropurine, is an active area of research to streamline the synthesis of complex guanosine phosphoramidites. nih.gov

Furthermore, the development of novel catalytic systems and chiral modulators that can direct the stereochemical outcome of glycosylation reactions is a significant goal. researchgate.net For instance, the use of specific reagents to favor either the α or β anomer would provide access to a wider range of structurally diverse guanosine derivatives for various applications. researchgate.net The synthesis of a small library of sugar-modified guanosine derivatives has been demonstrated, starting from a fully protected common intermediate, showcasing the potential for creating diverse amphiphilic analogues. nih.gov

Integration into Advanced Nucleic Acid Assembly Platforms for Functional Materials

Guanosine and its derivatives possess a remarkable ability to self-assemble into higher-order structures, most notably the G-quartet, which can stack to form G-quadruplexes. nih.govrsc.org This property is being harnessed to create novel functional materials. 2',3',5'-Tri-O-acetylguanosine is particularly valuable in this context as its modified sugar moiety can influence the stability and properties of these assemblies. acs.orgnih.gov

Future research will likely focus on the integration of 2',3',5'-Tri-O-acetylguanosine and its complex derivatives into advanced nucleic acid assembly platforms. These platforms aim to create "smart" biomaterials with tunable properties for a range of applications. acs.org For example, guanosine-based hydrogels are being developed for use in drug delivery, tissue engineering, and as sensors. nih.govacs.org The ability to modulate the gelation process and the physical properties of the resulting hydrogels by using mixtures of guanosine and its acetylated derivatives, like 2',3',5'-Tri-O-acetylguanosine, is a key area of investigation. acs.orgnih.gov

The development of guanosine-based materials that can mimic enzymatic activity is another exciting frontier. acs.org For instance, a potassium-stabilized guanosine–phenylboronic acid hydrogel has been shown to exhibit peroxidase-like activity. acs.org By incorporating specifically designed derivatives of 2',3',5'-Tri-O-acetylguanosine, it may be possible to create novel biomaterials with tailored catalytic functions. Furthermore, the self-assembly of guanosine derivatives is being explored for the creation of carbon-based multilayer materials with high nitrogen content for applications in electrocatalysis. rsc.org

Deeper Understanding of Supramolecular Self-Assembly Principles and Dynamic Behaviors

The self-assembly of guanosine derivatives is a hierarchical process governed by a delicate interplay of non-covalent interactions, including hydrogen bonding, π–π stacking, and cation-dipole interactions. rsc.orgpsu.edu While the formation of G-quartets is a central theme, guanosine derivatives can also form other structures like ribbons and macrocycles depending on the specific molecular structure and environmental conditions. psu.edunih.govacs.org A deeper understanding of these self-assembly principles is crucial for designing and controlling the formation of desired supramolecular architectures.

Future research will focus on elucidating the dynamic behavior of these assemblies. The reversible nature of the non-covalent bonds allows for the formation of dynamic combinatorial libraries, where the equilibrium can be shifted to amplify a specific, stabilized product. psu.edu This principle is being used to develop new ligands and materials. The study of mixtures of guanosine and 2',3',5'-tri-O-acetylguanosine has revealed that such combinations can lead to the formation of hydrogels with distinct properties, indicating that the acetyl groups play a significant role in modulating the self-assembly process. nih.gov

Advanced analytical techniques, such as light scattering and small-angle neutron and X-ray scattering, are being employed to probe the structure and mechanism of gelation in these systems. nih.gov These studies have shown that even below the macroscopic gel point, a coexistence of sol and microgel phases can occur, consisting of individual columnar stacks of G-quartets and their aggregates. nih.gov Further investigations into the influence of various substituents on the guanosine scaffold, including at the C8 position, will provide more control over the self-assembly process, enabling the creation of novel supramolecular structures with programmed functions. psu.eduacs.org

Elucidation of Further Oxidative Degradation Pathways and Their Biological Implications (from a mechanistic, not clinical, viewpoint)

Guanine is the most easily oxidized of the four DNA bases. nih.govnih.gov Its oxidation can be triggered by various reactive oxygen species (ROS) generated during normal cellular metabolism or through exposure to external agents. nih.gov This leads to a variety of lesions, with 8-oxo-7,8-dihydroguanine (8-oxoG) being a primary product. nih.gov From a mechanistic standpoint, understanding the oxidative degradation pathways of guanosine and its derivatives, including 2',3',5'-Tri-O-acetylguanosine, is of fundamental importance.

Future research will aim to further elucidate the complex reaction pathways involved in guanosine oxidation. The initial oxidation product, 8-oxoG, is itself more susceptible to oxidation than guanine, leading to the formation of "hyperoxidized" products like spiroiminodihydantoin (Sp) and guanidinohydantoin (B12948520) (Gh). nih.gov The specific products formed can depend on the reaction conditions, such as pH. nih.gov Mechanistic studies will continue to investigate the role of different ROS, such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and carbonate radicals (CO₃•⁻), in initiating and propagating these degradation cascades. nih.gov

The biological implications of these degradation pathways, from a mechanistic perspective, are also a key area of future inquiry. For instance, the oxidation of guanosine within gene promoters has been shown to increase gene expression, a phenomenon linked to the formation of G-quadruplex structures. nih.gov Understanding how the various oxidation products of guanosine influence DNA structure and its interaction with cellular machinery will provide deeper insights into the fundamental processes of DNA damage and repair, and how these processes can act as epigenetic signals. The Fenton reaction, involving hydrogen peroxide and iron ions, is a significant source of highly reactive hydroxyl radicals that can lead to oxidative DNA damage, highlighting the importance of studying these fundamental chemical reactions in a biological context. wikipedia.org

Q & A

Q. What are the common protection strategies for the C-6 carbonyl group during functionalization of 2',3',5'-Tri-O-acetylguanosine?

The C-6 carbonyl group is typically protected with chloro (6-Cl) or methoxy (6-OCH₃) groups to prevent unwanted side reactions during base modification. These groups are later unmasked using methods like CH₃SiI/CH₃CN (low-yielding) or adenosine deaminase (ADA) (costly and time-consuming). Recent efforts focus on direct iodination via radical deamination-halogenation to bypass these steps, improving yield and scalability for antiviral agent synthesis .

Q. How is 2',3',5'-Tri-O-acetylguanosine synthesized and characterized?

Synthesis involves acetylating guanosine with acetic anhydride in pyridine (54% yield), followed by purification via silica chromatography. Characterization uses ¹H/¹³C NMR (e.g., δ 10.76 ppm for NH, 170.6 ppm for acetyl carbonyls) and LC-MS. Thioguanosine derivatives are synthesized via Lawesson’s reagent, with structural confirmation by FAB-MS and NMR .

Q. What analytical techniques confirm the structure of modified 2',3',5'-Tri-O-acetylguanosine derivatives?

Key methods include:

  • HPLC : Separates cross-linked products (e.g., guanine-amino acid adducts).
  • LC-MS/MS and MALDI-TOF/MS : Identifies oxidative end-products like 2,5-diamino-4H-imidazolone (Iz) .
  • NMR : Assigns acetyl and base moiety signals (e.g., δ 2.07 ppm for methyl groups) .
  • UV-Vis and CD spectroscopy : Monitors self-assembly in hydrogels .

Q. What role does 2',3',5'-Tri-O-acetylguanosine play in studying guanine oxidation pathways?

It serves as a model substrate to investigate radical-induced oxidation. Photolysis of AAPH generates oxyl radicals (RO•, O₂•⁻), which oxidize guanine to Iz derivatives. Superoxide dismutase (SOD) suppresses Iz formation, confirming O₂•⁻ involvement .

Q. How does acetylation affect the solubility and reactivity of guanosine in organic synthesis?

Acetylation enhances solubility in non-polar solvents (e.g., acetonitrile, toluene) and prevents nucleophilic attack on the ribose hydroxyls. This facilitates reactions like iodination (CH₂I₂/n-pentyl nitrite) or Stille couplings for antiviral analogues .

Advanced Research Questions

Q. How can contradictions in oxidative modification pathways under different radical conditions be resolved?

Contradictions arise from competing radical pathways (e.g., RO• vs. O₂•⁻). Researchers use:

  • Kinetic modeling : Quantifies rate constants (e.g., k = 5.2×10⁵ M⁻¹s⁻¹ for O₂•⁻ dismutation ).
  • Radical scavengers : SOD inhibits O₂•⁻, while tetranitromethane detects O₂•⁻ via nitroform formation .
  • Product analysis : HPLC and MS identify dominant pathways (e.g., Iz vs. 8-oxo-dG) .

Q. What methodological approaches optimize direct iodination of 2',3',5'-Tri-O-acetylguanosine for antiviral synthesis?

Direct iodination avoids C-6 protection/deprotection. Key parameters:

  • Temperature : 50–90°C to balance reaction rate and decomposition.
  • Solvent : Acetonitrile enhances radical stability.
  • Stoichiometry : Excess CH₂I₂ (2–3 eq.) improves conversion . Post-reaction, Stille couplings with organostannanes yield C-2-functionalized analogues for antiviral screening.

Q. How do binary mixtures with guanosine derivatives tune supramolecular hydrogel properties?

Mixing 2',3',5'-Tri-O-acetylguanosine (TAcG) with guanosine (G) in KCl solutions alters:

  • Thermomechanical behavior : Higher TAcG content reduces crystallization, stabilizing gels at 20–40°C .
  • Fiber morphology : SANS/SAXS show TAcG increases fibril width and reduces length .
  • Shear sensitivity : Rheology reveals tunable viscoelasticity (0.1–10 kPa) for biomedical applications .

Q. What strategies analyze cross-linked products from free radical combination mechanisms?

Radical cross-linking (e.g., with Ac-Lys-Me) is analyzed via:

  • HPLC : Separates adducts (e.g., tri-O-Ac-Guo–Ac-Lys-Me, Δm/z = +200 Da).
  • High-resolution MS : Confirms exact mass (e.g., C₂₅H₃₅N₇O₁₁, error <1.5 ppm) .
  • NMR : Detects chemical shift changes in guanine protons.

Q. How are thermodynamic/kinetic parameters of G-quartet assembly quantified?

Techniques include:

  • Static/Dynamic Light Scattering (SLS/DLS) : Measures hydrodynamic radius (Rₕ) and aggregation kinetics .
  • Rheology : Profiles storage/loss moduli (G’/G”) to determine gelation points.
  • CD Thermal Melts : Monitors helix-to-coil transitions (Tₘ = 30–60°C) . Data fitting with Guinier plots or Kratky analysis reveals supramolecular packing .

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